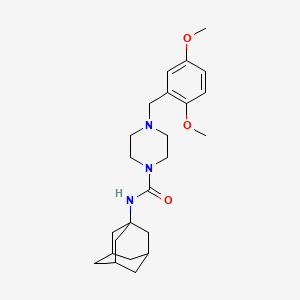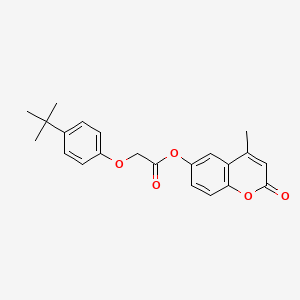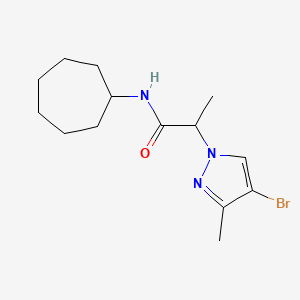![molecular formula C22H30N2O6 B4766523 cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate
Overview
Description
Cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has shown potential as a therapeutic agent in the treatment of various cancers and other diseases.
Mechanism of Action
Cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate inhibits the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. CK2 is overexpressed in many cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Inhibition of CK2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One advantage of cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate is its specificity for CK2, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and low solubility, which can limit its effectiveness in vivo. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can complicate interpretation of in vitro experiments.
Future Directions
For research on cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate include optimizing its pharmacokinetic properties to improve its efficacy in vivo, developing combination therapies with other anticancer agents, and investigating its potential in the treatment of other diseases such as Alzheimer's and multiple sclerosis.
Scientific Research Applications
Cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies.
In addition to its anticancer properties, this compound has also been investigated for its potential in the treatment of other diseases. It has been shown to have anti-inflammatory and neuroprotective effects, and has been studied for its potential in the treatment of Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
cyclohexyl 2-[1-[4-(2-methoxyethoxy)benzoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-28-13-14-29-17-9-7-16(8-10-17)22(27)24-12-11-23-21(26)19(24)15-20(25)30-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMLUKWBAJDXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)


![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)


![N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
![N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4766548.png)